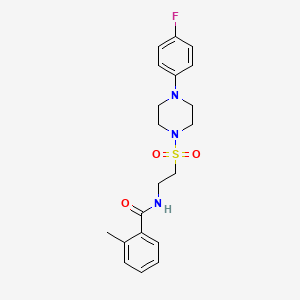
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and interactions. Unfortunately, the specific molecular structure analysis for “N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide” is not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can influence its behavior in different environments. For “this compound”, the available resources do not provide specific information on its physical and chemical properties .Applications De Recherche Scientifique
Radiolabeled Antagonists for Neurotransmitter Studies
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide, through related compounds, has been pivotal in advancing our understanding of neurotransmitter systems, especially serotonin receptors. For instance, research with [18F]p-MPPF, a radiolabeled antagonist, facilitates the study of 5-HT1A receptors, a subtype of serotonin receptors, using positron emission tomography (PET). This research encompasses the synthesis, radiochemistry, and application in animal models and humans, providing insights into the serotonergic neurotransmission (Plenevaux et al., 2000).
Antibacterial Applications
The structural modification of piperazine derivatives, including those similar to the chemical , has been shown to yield compounds with significant antibacterial properties. Research demonstrates the synthesis and evaluation of novel piperazine derivatives with enhanced antibacterial activities against various pathogens, indicating potential applications in combating bacterial infections (Wu Qi, 2014).
Adenosine Receptor Antagonists
Derivatives similar to this compound have been developed as potent adenosine A2B receptor antagonists. These compounds, through their high affinity and selectivity, contribute to the understanding and potential therapeutic targeting of adenosine receptors, which play critical roles in inflammation, cardiovascular diseases, and cancer (Borrmann et al., 2009).
Dopamine Receptor Ligands
The exploration of benzamide derivatives, such as PB12 and its modifications, has led to the identification of potent and selective ligands for dopamine D3 receptors. These findings are instrumental in the development of new therapeutic agents targeting neuropsychiatric disorders by modulating the dopaminergic system (Leopoldo et al., 2002).
PET Imaging Agents
The chemical structure of interest is related to compounds used in the development of brain imaging agents for PET. Studies on derivatives such as [(18)F]MPP3F show potential as brain imaging agents, offering insights into brain function and aiding in the diagnosis of neurological disorders (Mou et al., 2009).
Mécanisme D'action
Orientations Futures
The future directions for research on “N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide” could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications .
Propriétés
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-16-4-2-3-5-19(16)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHTWPNQRIEGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2738836.png)
![Tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2738837.png)
![(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride](/img/structure/B2738839.png)



![2-[3-(2-amino-2-oxoethyl)sulfonylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2738846.png)

![Methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2738849.png)
![N-[(5-Tert-butylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738851.png)
![methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2738853.png)
![N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2738854.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2738855.png)

